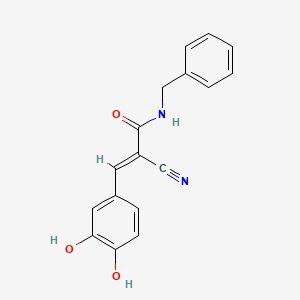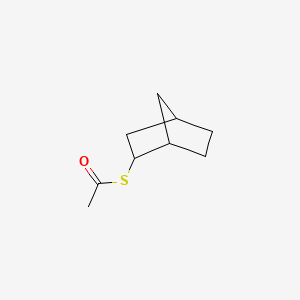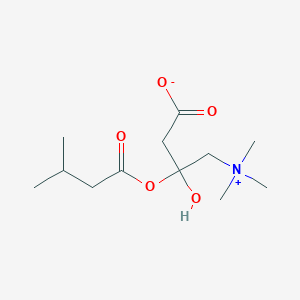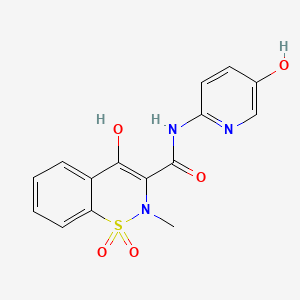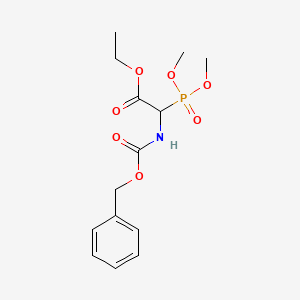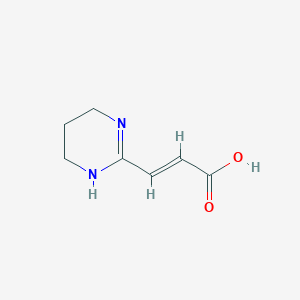
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid is a heterocyclic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol This compound features a pyrimidine ring that is partially hydrogenated, making it a tetrahydropyrimidine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid typically involves the condensation of diamines with appropriate carbonyl compounds. One common method includes the reaction of 1,3-diaminopropane with acrylic acid under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrahydropyrimidine ring.
Industrial Production Methods
While specific industrial production methods for 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid are not well-documented, the general approach involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to fully hydrogenated pyrimidine rings.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyrimidine derivatives, fully hydrogenated pyrimidines, and oxidized pyrimidine compounds.
科学的研究の応用
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
3-(5-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)benzoic acid: This compound features a benzimidazole ring fused to the tetrahydropyrimidine ring, offering different biological activities.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar tetrahydropyrimidine derivative with different substituents, leading to varied chemical properties.
Uniqueness
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its partially hydrogenated pyrimidine ring provides a balance between stability and reactivity, making it a versatile compound for various applications.
特性
CAS番号 |
116162-28-8 |
|---|---|
分子式 |
C7H10N2O2 |
分子量 |
154.1665 |
同義語 |
2-Propenoic acid, 3-(1,4,5,6-tetrahydro-2-pyrimidinyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





